N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as inhibitors of oxidative phosphorylation .
Mode of Action
Cccp, a similar compound, acts as a protonophore and reduces the ability of atp synthase to function optimally . This suggests that N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide might have a similar mode of action.
Biochemical Pathways
It is known that cccp disrupts the proton gradient established during the normal activity of electron carriers in the electron transport chain . This could suggest that this compound might affect similar pathways.
Pharmacokinetics
A study on a similar compound, chlorpropham, showed that it was metabolized through initial hydrolysis to yield 3-chloroaniline as a major metabolic product . This could suggest that this compound might have similar pharmacokinetic properties.
Result of Action
Cccp, a similar compound, causes the gradual destruction of living cells and death of the organism . This could suggest that this compound might have similar effects.
Action Environment
It is known that chlorpropham, a similar compound, has been used as a plant growth regulator and potato sprout suppressant during long-term storage . This suggests that this compound might also be influenced by environmental factors such as storage conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylacetic acid, 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid, and suitable reagents for the formation of the hydroxypropyl group.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including esterification, reduction, and substitution reactions.
Final Coupling: The final step involves the coupling of the intermediate with the pyrazole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: This compound shares a similar chlorophenyl group but differs in its overall structure and functional groups.
2-chloro-N-(3-chlorophenyl)nicotinamide: Another compound with a chlorophenyl group, but with different substituents and biological activities.
Uniqueness
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-19-9-12(15(18-19)22-2)14(21)17-7-6-13(20)10-4-3-5-11(16)8-10/h3-5,8-9,13,20H,6-7H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFYZZBETCRILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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